N-[[1-[3-(2,4-difluorophenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide

Catalog No.
S7437394
CAS No.
M.F
C17H24F2N2O3S
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[[1-[3-(2,4-difluorophenyl)butanoyl]piperidin-3-...

Product Name

N-[[1-[3-(2,4-difluorophenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide

IUPAC Name

N-[[1-[3-(2,4-difluorophenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide

Molecular Formula

C17H24F2N2O3S

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C17H24F2N2O3S/c1-12(15-6-5-14(18)9-16(15)19)8-17(22)21-7-3-4-13(11-21)10-20-25(2,23)24/h5-6,9,12-13,20H,3-4,7-8,10-11H2,1-2H3

InChI Key

VXANJWJCZONWIC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N1CCCC(C1)CNS(=O)(=O)C)C2=C(C=C(C=C2)F)F
N-[[1-[3-(2,4-difluorophenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide, also known as TAK-659, is a small-molecule inhibitor of tyrosine kinase. It is currently being studied in multiple preclinical and clinical trials as a potential treatment for various cancers and autoimmune diseases, such as B-cell malignancies and rheumatoid arthritis. The compound was developed by Takeda Pharmaceuticals and is currently in Phase 1 clinical trials.
TAK-659 is a white to off-white powder with a molecular weight of 473.6 g/mol and a melting point of approximately 162-163°C. It is soluble in DMSO and ethanol and slightly soluble in water.
The synthesis of TAK-659 involves multiple steps, starting with the reaction of 2,4-difluorobenzaldehyde with 3-bromopentanenitrile to form 3-bromo-1-(2,4-difluorophenyl)butane-1,3-dione. The intermediate is then reacted with 1-piperidinemethanamine to form the final product, TAK-659.
Characterization of TAK-659 is mainly done using analytical methods, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide information about the structure and purity of the compound.
Various analytical methods have been used to determine the purity, identity, and potency of TAK-659. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and high-resolution mass spectrometry (HR-MS).
TAK-659 targets various kinases, including BTK, ITK, and TEC, which play a critical role in B-cell signaling. In preclinical studies, TAK-659 has shown significant efficacy against B-cell malignancies, such as chronic lymphocytic leukemia (CLL). It has also been shown to have immunomodulatory effects, suggesting its potential use in the treatment of autoimmune diseases.
According to preclinical studies, TAK-659 has shown a favorable safety profile, with no significant toxicity observed in animals. However, further toxicological studies are needed to evaluate its long-term safety and potential side effects in humans.
TAK-659 is currently being studied in various preclinical and clinical trials for the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, TAK-659 has shown significant efficacy against B-cell malignancies, while in clinical trials, it has shown promising results in patients with relapsed or refractory CLL.
TAK-659 is currently in Phase 1 clinical trials for the treatment of relapsed or refractory CLL. It is also being studied in preclinical trials for the treatment of other B-cell malignancies, such as diffuse large B-cell lymphoma and mantle cell lymphoma.
TAK-659 has the potential to become a breakthrough therapy for the treatment of various cancers and autoimmune diseases. Its selective targeting of B-cell kinases makes it an attractive candidate for the treatment of B-cell malignancies, while its immunomodulatory effects suggest its potential use in the treatment of autoimmune diseases.
Although TAK-659 has shown promising results in preclinical and clinical trials, its long-term safety and potential side effects in humans are still unknown. Future studies should focus on evaluating its safety and efficacy in humans, as well as its potential use in the treatment of other cancers and autoimmune diseases.
Some possible future directions for the research and development of TAK-659 include:
1. Evaluating its potential use in combination with other drugs for the treatment of B-cell malignancies.
2. Investigating its efficacy in the treatment of other cancers, such as solid tumors.
3. Conducting further studies to evaluate its immunomodulatory effects for the treatment of autoimmune diseases.
4. Developing new formulations of TAK-659 to improve its pharmacokinetics and increase its therapeutic effectiveness.
5. Studying its potential use in the treatment of drug-resistant cancers.
6. Investigating its effects on the microbiome and the immune system.

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

374.14757013 g/mol

Monoisotopic Mass

374.14757013 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-27-2023

Explore Compound Types